Tert-butyl (naphthalen-1-ylmethylene)carbamate
Overview
Description
Tert-butyl (naphthalen-1-ylmethylene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group attached to a naphthalen-1-ylmethylene moiety, making it a unique and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (naphthalen-1-ylmethylene)carbamate typically involves the reaction of tert-butyl carbamate with naphthalen-1-ylmethylene chloride. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction parameters are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (naphthalen-1-ylmethylene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalen-1-ylmethylene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-ylmethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthalen-1-ylmethylene oxide.
Reduction: Naphthalen-1-ylmethylamine.
Substitution: Naphthalen-1-ylmethylene derivatives with various substituents.
Scientific Research Applications
Tert-butyl (naphthalen-1-ylmethylene)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (naphthalen-1-ylmethylene)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction with enzymes and proteins, where the carbamate group acts as a reversible inhibitor .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used in similar protecting group strategies.
Naphthalen-1-ylmethyl carbamate: Another naphthalene-based carbamate with different reactivity.
Benzyl carbamate: A commonly used protecting group with a benzyl moiety.
Uniqueness
Tert-butyl (naphthalen-1-ylmethylene)carbamate is unique due to its combination of a bulky tert-butyl group and a naphthalen-1-ylmethylene moiety. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Biological Activity
Tert-butyl (naphthalen-1-ylmethylene)carbamate, a compound with the chemical formula C22H23NO2, has garnered attention for its diverse biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects in animal models, and its metabolic pathways.
Cellular Effects
This compound exhibits a range of effects on cellular functions:
- Cell Signaling Modulation : The compound influences various signaling pathways, which can lead to reduced cell proliferation and increased apoptosis. This modulation occurs through the inhibition of specific signaling cascades, highlighting its potential in therapeutic applications.
- Gene Expression Alteration : It binds to transcription factors, resulting in altered gene transcription. This effect is crucial for understanding how the compound can be utilized in disease treatment.
Molecular Mechanism
The biological activity of this compound is mediated through several molecular mechanisms:
- Enzyme Interaction : this compound can bind to active sites of enzymes, inhibiting their activity via competitive or non-competitive mechanisms. This binding can induce conformational changes in proteins, affecting their overall function.
- Stability and Degradation : The compound's stability under various conditions is significant. Research indicates that it remains stable for a certain duration but may degrade over time, which impacts its efficacy in prolonged applications.
Dosage Effects in Animal Models
Dosage plays a critical role in the biological effects observed in animal studies:
- Low Doses : At lower concentrations, the compound shows beneficial effects such as anti-inflammatory properties and immune modulation. These effects are essential for exploring therapeutic windows for clinical applications.
- High Doses : Conversely, at elevated doses, it can lead to toxic outcomes including liver and kidney damage. Understanding these dosage-dependent effects is vital for assessing safety profiles and therapeutic potential.
Metabolic Pathways
This compound interacts with several metabolic pathways:
- Cytochrome P450 Interaction : The compound affects the activity of cytochrome P450 enzymes, which are crucial for its metabolism. Alterations in these metabolic pathways can influence overall drug interactions and pharmacokinetics.
- Transport Mechanisms : Its transport within cells is mediated by specific transporters and binding proteins. This localization affects how the compound accumulates in tissues and its subsequent biological activity.
Summary of Findings
The biological activity of this compound is characterized by its ability to modulate cellular functions through various mechanisms. Its potential therapeutic applications are underscored by its effects on cell signaling and gene expression, while careful consideration of dosage is necessary to avoid toxicity.
Aspect | Details |
---|---|
Cellular Effects | Modulates cell signaling; alters gene expression. |
Molecular Mechanism | Inhibits enzyme activity; induces protein conformational changes. |
Dosage Effects | Low doses beneficial; high doses toxic (liver/kidney damage). |
Metabolic Pathways | Interacts with cytochrome P450; influenced by transporters/binding proteins. |
Properties
IUPAC Name |
tert-butyl N-(naphthalen-1-ylmethylidene)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEIHDRBPANCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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